Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide

Catalog No.
S3267509
CAS No.
1445972-29-1
M.F
C56H75NO5PPdS+
M. Wt
1011.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propa...

CAS Number

1445972-29-1

Product Name

Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide

IUPAC Name

bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide

Molecular Formula

C56H75NO5PPdS+

Molecular Weight

1011.7 g/mol

InChI

InChI=1S/C43H61O2P.C12H9N.CH4O3S.Pd/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1

InChI Key

MQXKPUBRAYCAQA-UHFFFAOYSA-O

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2]

Solubility

not available

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2]
  • This compound is commercially available as AdBrettPhos Pd G3 [].
  • It belongs to a class of catalysts known as palladium(II) N-heterocyclic carbene (NHC) complexes [].
  • NHCs are a family of ligands known for their strong binding to transition metals like palladium, making them valuable in organic chemistry for various transformations.

Molecular Structure Analysis

The key features of the molecule include:

  • A central palladium(II) ion (Pd(2+)) [].
  • Two bulky adamantyl groups (C₁₀H₁₅) attached to a phosphorus atom (P), forming the phosphine ligand [].
  • A N-heterocyclic carbene (NHC) ligand derived from 2-phenylphenyl (diphenylamine), which donates electrons to the palladium center [].
  • A mesitylene group (2,4,6-tri(propan-2-yl)phenyl) attached to the phenyl rings, providing steric hindrance [].
  • A methansulfonate anion (CH₃SO₃⁻) as a counterion to balance the positive charge of the palladium complex [].

The bulky adamantyl and mesityl groups create a sterically hindered environment around the palladium center, which can influence its reactivity in catalysis [].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

1010.41384 g/mol

Monoisotopic Mass

1010.41384 g/mol

Heavy Atom Count

65

Dates

Modify: 2024-04-14

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